molecular formula C19H24Si2 B12557560 CID 10041243

CID 10041243

Cat. No.: B12557560
M. Wt: 308.6 g/mol
InChI Key: DKERPLGNWHJEDU-UHFFFAOYSA-N
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Description

The compound with the PubChem CID 10041243 is known as Carbonyldiimidazole. It is an organic compound with the molecular formula (C3H3N2)2CO. This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis .

Preparation Methods

Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction is as follows: [ 4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions:

Scientific Research Applications

Carbonyldiimidazole is widely used in scientific research due to its versatility:

    Chemistry: It is used in organic synthesis for the formation of amides, esters, and carbamates.

    Biology: It is employed in peptide synthesis, which is crucial for studying proteins and enzymes.

    Medicine: It is used in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. This activation is crucial for the formation of amides, esters, and carbamates .

Comparison with Similar Compounds

Carbonyldiimidazole is similar to other coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). Carbonyldiimidazole is unique in that it avoids the use of thionyl chloride, which can cause side reactions. Additionally, it is more easily handled and less hazardous compared to phosgene .

List of Similar Compounds

  • Dicyclohexylcarbodiimide (DCC)
  • N,N’-diisopropylcarbodiimide (DIC)
  • Phosgene
  • Imidazole

Properties

Molecular Formula

C19H24Si2

Molecular Weight

308.6 g/mol

InChI

InChI=1S/C19H24Si2/c1(2-10-16-20-18-12-6-4-7-13-18)3-11-17-21-19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,16-17H2

InChI Key

DKERPLGNWHJEDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si]CCCCCCC[Si]C2=CC=CC=C2

Origin of Product

United States

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